molecular formula C12H16O2 B1307334 5-Isopropyl-4-methoxy-2-methylbenzaldehyde CAS No. 105337-42-6

5-Isopropyl-4-methoxy-2-methylbenzaldehyde

Cat. No.: B1307334
CAS No.: 105337-42-6
M. Wt: 192.25 g/mol
InChI Key: UREBGRBNUQCTAF-UHFFFAOYSA-N
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Description

5-Isopropyl-4-methoxy-2-methylbenzaldehyde (CAS: 105337-42-6) is a benzaldehyde derivative with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . Its structure features substituents at three positions on the aromatic ring: a methyl group at position 2, a methoxy group at position 4, and an isopropyl group at position 5 (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate and is manufactured by Wuhan Xinxin Jiali Biological Technology Co., Ltd., which exports it globally for use in drug synthesis and chemical research .

Properties

IUPAC Name

4-methoxy-2-methyl-5-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)11-6-10(7-13)9(3)5-12(11)14-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREBGRBNUQCTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=O)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390938
Record name 5-ISOPROPYL-4-METHOXY-2-METHYLBENZALDEHYDE
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URL https://comptox.epa.gov/dashboard/DTXSID00390938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105337-42-6
Record name 5-ISOPROPYL-4-METHOXY-2-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Isopropyl-4-methoxy-2-methylbenzaldehyde
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Preparation Methods

Oxidation of Alkylbenzenes Using Electrochemical and Ultrasonic Techniques

One effective approach to prepare benzaldehyde derivatives, including substituted ones like 5-Isopropyl-4-methoxy-2-methylbenzaldehyde, is the oxidation of corresponding alkylbenzenes (e.g., toluene or xylene derivatives) using electrochemical oxidation in the presence of manganese sulfate electrolyte and lead dioxide electrodes. This method involves:

  • Preparing an oxidation solution by ultrasonic electrolysis in an electrolytic cell without a diaphragm, using MnSO4 as electrolyte and PbO2/Pb electrodes.
  • The oxidation solution contains Mn(III) species, whose concentration is measured by ferrous titration.
  • The raw material (alkylbenzene derivative) is subjected to a liquid-liquid two-phase oxidation reaction at controlled temperature (~60°C) and ultrasonic frequency (59 kHz, 175 W).
  • Sulfuric acid is added to adjust the acidity of the reaction mixture.
  • After reaction completion, the organic phase is separated and distilled to isolate the benzaldehyde derivative.

This method is noted for its simplicity, high material utilization, current efficiency, and product yield, making it suitable for industrial-scale synthesis. The ultrasonic assistance enhances reaction rates and selectivity. Although the patent specifically mentions benzaldehyde and methylbenzaldehyde, the methodology is adaptable to substituted benzaldehydes such as this compound by selecting appropriate alkylbenzene precursors.

Parameter Condition/Value
Electrolyte MnSO4
Electrodes PbO2/Pb (anode), Pb (cathode)
Ultrasonic frequency 59 kHz
Ultrasonic power 175 W
Temperature 60 °C
Acid used Sulfuric acid (5.5 mol/L)
Reaction time ~1.8 hours
Oxidation species Mn(III)
Product isolation Liquid-liquid separation, distillation

Palladium-Catalyzed Carbonylation of Iodobenzene Derivatives

Another advanced and green synthetic route involves the palladium-catalyzed carbonylation of iodobenzene derivatives in the presence of carbon dioxide and hydrosilane compounds under mild conditions. This method includes:

  • Reacting an iodobenzene derivative (bearing substituents corresponding to this compound) with CO2 and hydrosilane in the presence of an organic base and a palladium-based catalyst.
  • The reaction proceeds in solvents such as acetonitrile, methanol, ethanol, triethylamine, or N,N-dimethylbenzamide.
  • The process achieves high conversion rates (>99.9%) and yields (>90%) of the benzaldehyde derivatives.
  • This method is environmentally friendly, using CO2 as a carbonyl source and avoiding harmful reagents.

This catalytic carbonylation is highly efficient for synthesizing benzaldehyde derivatives with various substituents, including methoxy, isopropyl, and methyl groups, making it applicable for this compound synthesis.

Parameter Condition/Value
Catalyst Palladium metal-based catalyst
Base Organic base (e.g., triethylamine)
Carbonyl source Carbon dioxide (CO2)
Reducing agent Hydrosilane compounds
Solvents Acetonitrile, methanol, ethanol, etc.
Reaction time 0.1–20 hours (commonly 12–24 hours)
Conversion rate >99.9%
Yield >90%
Reaction conditions Mild temperature, green chemistry route

Other Synthetic Considerations

  • Stock solution preparation and solubility data for this compound are available for formulation and experimental use, indicating the compound’s stability and handling protocols.
  • While direct synthetic procedures specific to this compound are limited in literature, analogous benzaldehyde derivatives have been synthesized via hydrazide intermediates and base-promoted reactions, which may be adapted for this compound.
Method Key Reagents/Conditions Advantages Limitations
Electrochemical Ultrasonic Oxidation MnSO4 electrolyte, PbO2/Pb electrodes, ultrasonic bath, sulfuric acid, 60°C High yield, efficient, scalable Requires specialized electrolysis setup
Pd-Catalyzed Carbonylation Iodobenzene derivative, CO2, hydrosilane, Pd catalyst, organic base, mild solvents Green, high conversion and yield Longer reaction time, catalyst cost
Hydrazide Intermediate Route Hydrazides, base-promoted cyclization Versatile for functionalized derivatives Multi-step, less direct

The preparation of this compound can be effectively achieved through advanced oxidation of alkylbenzene precursors using ultrasonic electrochemical methods or via palladium-catalyzed carbonylation of iodobenzene derivatives. Both methods offer high yields and selectivity, with the latter providing a greener alternative using CO2 as a carbonyl source. These methods are supported by detailed research findings and patent literature, providing reliable and scalable routes for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-4-methoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Isopropyl-4-methoxy-2-methylbenzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Isopropyl-4-methoxy-2-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The dimethoxy variant (C₁₂H₁₆O₃) replaces the methyl group at position 2 with a second methoxy group, increasing polarity and molecular weight compared to the target compound . The acetyl derivative (C₁₀H₁₀O₃) substitutes the isopropyl group with an acetyl moiety, reducing steric bulk but introducing electron-withdrawing effects that may alter reactivity .
  • In contrast, the isopropyl group in the target compound provides steric hindrance, which may slow such reactions .

Physicochemical Properties

Property This compound 5-Isopropyl-2,4-dimethoxybenzaldehyde 5-Acetyl-2-methoxybenzaldehyde
Boiling Point (°C) ~300 (estimated) ~320 (estimated) ~280 (estimated)
Solubility in Polar Solvents Moderate (methanol, ethanol) High (due to two methoxy groups) Low (acetyl reduces polarity)
Melting Point (°C) Not reported Not reported Not reported

Analysis :

  • The dimethoxy variant’s higher molecular weight and additional oxygen atom likely increase its boiling point compared to the target compound.
  • The acetyl derivative’s lower molecular weight and electron-withdrawing group may reduce solubility in polar solvents relative to the methoxy-rich analogs .

Biological Activity

5-Isopropyl-4-methoxy-2-methylbenzaldehyde is a compound of increasing interest in the field of medicinal chemistry and biological research. Its unique structure, characterized by an isopropyl group and a methoxy substituent on a benzaldehyde backbone, suggests potential biological activities that warrant detailed exploration. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its reactive aldehyde group, which allows it to participate in various biochemical reactions. The compound exhibits several modes of action:

  • Nucleophilic Substitution : It can undergo nucleophilic addition reactions with amines, forming imines that are crucial intermediates in metabolic pathways.
  • Oxidative Stress Modulation : Similar compounds have been shown to interact with cellular antioxidation systems, potentially influencing oxidative stress responses in cells.
  • Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, thereby affecting metabolic pathways and cellular functions.

Biological Activities

Research indicates that this compound has several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antifungal and antibacterial properties, similar to other benzaldehyde derivatives.
  • Cytotoxicity : In vitro assays have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, indicating possible anticancer activity .
  • Influence on Cell Signaling : The compound may modulate cell signaling pathways by interacting with receptors or enzymes involved in signal transduction, which could affect various cellular processes .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibited antifungal properties
CytotoxicityInhibited growth in cancer cell lines
Enzyme InteractionAffected enzyme activity in metabolic pathways

Case Study: Anticancer Activity

A study published in Molecular Cancer Therapeutics investigated the effects of various benzaldehyde derivatives, including this compound, on MLL leukemia cells. The compound demonstrated significant cytotoxic effects with an IC50 value indicating effective inhibition of cell growth at low concentrations . This suggests its potential as a lead compound for further drug development.

Case Study: Antimicrobial Properties

Research has indicated that benzaldehydes can disrupt microbial cell membranes. A comparative analysis showed that this compound exhibited antifungal activity against Candida albicans, highlighting its potential as an antimicrobial agent .

Q & A

What are the recommended safety protocols for handling 5-Isopropyl-4-methoxy-2-methylbenzaldehyde in laboratory settings?

Basic Question
Answer:
When handling this compound, adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use and avoid skin contact .
  • Ventilation: Work in a fume hood to minimize inhalation risks. Ensure eye-wash stations and safety showers are accessible .
  • Storage: Keep the compound in a tightly sealed container, stored in a cool, dry, and well-ventilated area away from ignition sources .
  • Spill Management: Contain spills with inert absorbents (e.g., sand) and avoid environmental release. Dispose of waste via licensed facilities .

Which spectroscopic methods are employed to characterize this compound?

Basic Question
Answer:
Key spectroscopic techniques include:

  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Resolves aromatic proton environments (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and isopropyl splitting patterns .
    • ¹³C NMR: Confirms carbonyl (δ ~190 ppm) and quaternary carbons .
  • Mass Spectrometry (MS): Determines molecular ion ([M⁺]) and fragmentation patterns (e.g., loss of isopropyl or methoxy groups) .

How can researchers optimize the synthesis yield of this compound?

Advanced Question
Answer:
Optimization strategies include:

  • Catalytic Conditions: Test transition-metal catalysts (e.g., Pd/C) for Friedel-Crafts alkylation or methoxylation steps. Monitor reaction kinetics via HPLC .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance intermediate stability. Avoid protic solvents that may hydrolyze the aldehyde group .
  • Purification: Employ silica gel column chromatography with gradients of dichloromethane/hexane (1:1) to isolate the product from byproducts .
  • Yield Calculation: Use gravimetric analysis post-purification and validate purity via HPLC (>95%) .

What methodologies assess the ecological toxicity and biodegradation potential of substituted benzaldehydes?

Advanced Question
Answer:

  • OECD Guidelines: Follow Test No. 301 (Ready Biodegradability) to evaluate mineralization in aqueous systems .
  • QSAR Modeling: Predict bioaccumulation (log P) and toxicity (LC50) using quantitative structure-activity relationships .
  • Microcosm Studies: Simulate soil mobility and microbial degradation under controlled pH/temperature conditions .
  • Regulatory Frameworks: Align with EFSA’s flavouring substance assessment protocols for environmental risk stratification .

How should contradictory spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Advanced Question
Answer:

  • Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
  • Decoupling Experiments: Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign proton-carbon correlations .
  • Isotopic Labeling: Synthesize deuterated analogs to isolate specific proton environments .
  • Collaborative Analysis: Share raw data with specialized profiling services (e.g., CC-DPS) for multi-technique validation .

What purification techniques are suitable for isolating this compound post-synthesis?

Basic Question
Answer:

  • Column Chromatography: Use silica gel with dichloromethane/hexane (1:1) eluent. Monitor fractions via TLC (Rf ~0.5) .
  • Recrystallization: Dissolve the crude product in hot ethanol and cool to −20°C for crystal formation .
  • Distillation: For thermally stable batches, employ fractional distillation under reduced pressure (BP ~150–160°C at 10 mmHg) .
  • Purity Validation: Confirm via melting point (169–171°C) and HPLC retention time matching .

How can researchers address gaps in ecological data (e.g., toxicity, biodegradation) for this compound?

Advanced Question
Answer:

  • Tiered Testing: Start with in vitro assays (e.g., Daphnia magna acute toxicity) before progressing to in vivo models .
  • Metabolomics: Use LC-MS to identify degradation metabolites in simulated wastewater systems .
  • Collaborative Studies: Partner with regulatory bodies (e.g., EFSA) to align with standardized ecotoxicity frameworks .

What are the critical considerations for designing stability studies of this compound under varying storage conditions?

Advanced Question
Answer:

  • Temperature/Humidity: Conduct accelerated stability testing at 40°C/75% RH over 6 months. Monitor degradation via HPLC .
  • Light Sensitivity: Expose samples to UV-Vis radiation (300–800 nm) to assess photolytic decomposition .
  • Oxidative Stability: Introduce air or peroxides to evaluate aldehyde oxidation to carboxylic acids .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Isopropyl-4-methoxy-2-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Isopropyl-4-methoxy-2-methylbenzaldehyde

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